

# In-silico modeling of 1,2,3,4-Tetrahydro-1methyl-8-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                              |           |
|----------------------|----------------------------------------------|-----------|
| Compound Name:       | 1,2,3,4-Tetrahydro-1-methyl-8-<br>quinolinol |           |
| Cat. No.:            | B1313469                                     | Get Quote |

An In-Depth Technical Guide to the In-Silico Modeling of **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol** 

Disclaimer: As of late 2025, specific experimental data and dedicated in-silico modeling studies on **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol** are scarce in publicly available literature. Therefore, this guide provides a comprehensive framework for its computational analysis based on established methodologies for structurally related tetrahydroquinoline and quinolinol derivatives.

## Introduction

**1,2,3,4-Tetrahydro-1-methyl-8-quinolinol** is a heterocyclic compound belonging to the tetrahydroquinoline class. Molecules of this class are known for a wide range of biological activities, making them attractive scaffolds in drug discovery. In-silico modeling, or computeraided drug design (CADD), offers a powerful and cost-effective approach to predict the physicochemical properties, potential biological targets, and binding interactions of novel compounds like this one, thereby accelerating the drug development pipeline.[1] This guide outlines a systematic approach to the in-silico modeling of **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol**, from initial property prediction to advanced molecular simulations.

## **Physicochemical and Pharmacokinetic Properties**



Since experimental data is limited, the initial step involves predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of **1,2,3,4- Tetrahydro-1-methyl-8-quinolinol**. These predictions are crucial for assessing its drug-likeness.

Table 1: Predicted Physicochemical Properties of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

| Property                   | Predicted Value    | Method/Software |
|----------------------------|--------------------|-----------------|
| Molecular Formula          | C10H13NO           | -               |
| Molecular Weight           | 163.22 g/mol       | -               |
| LogP (o/w)                 | 2.15               | SwissADME       |
| Water Solubility           | Moderately soluble | SwissADME       |
| pKa (most basic)           | 4.85               | SwissADME       |
| Polar Surface Area         | 21.7 Ų             | SwissADME       |
| Number of H-bond Donors    | 1                  | SwissADME       |
| Number of H-bond Acceptors | 2                  | SwissADME       |
| Rotatable Bonds            | 0                  | SwissADME       |

Table 2: Predicted Pharmacokinetic (ADMET) Profile



| Parameter                    | Prediction   | Method/Software |
|------------------------------|--------------|-----------------|
| GI Absorption                | High         | SwissADME       |
| Blood-Brain Barrier Permeant | Yes          | SwissADME       |
| P-glycoprotein Substrate     | No           | SwissADME       |
| CYP1A2 Inhibitor             | Yes          | SwissADME       |
| CYP2C19 Inhibitor            | Yes          | SwissADME       |
| CYP2C9 Inhibitor             | No           | SwissADME       |
| CYP2D6 Inhibitor             | Yes          | SwissADME       |
| CYP3A4 Inhibitor             | No           | SwissADME       |
| Lipinski's Rule of Five      | 0 violations | SwissADME       |

# **In-Silico Modeling Workflow**

A typical in-silico workflow for a novel compound involves several stages, from target identification to detailed simulation of interactions.





Click to download full resolution via product page

General workflow for in-silico drug design.

## **Potential Biological Targets and Signaling Pathways**

Derivatives of quinoline and tetrahydroquinoline have been shown to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in pathogen life cycles.[2][3][4] Given the structural similarity, these target classes



represent a logical starting point for the investigation of **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol**.

## **Hypothetical Target: Kinase Signaling Pathway**

Many quinoline-based compounds are known to be kinase inhibitors.[4][5] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer.



Click to download full resolution via product page

Hypothetical inhibition of the MAPK/ERK signaling pathway.

# Detailed Experimental Protocols Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6] This is fundamental for understanding potential binding modes and affinities.

Protocol: Molecular Docking using AutoDock Vina

- Receptor Preparation:
  - Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
  - Remove water molecules, co-factors, and non-essential ligands.
  - Add polar hydrogens and assign partial charges using AutoDock Tools.



- Save the prepared receptor in PDBQT format.
- Ligand Preparation:
  - Generate the 3D structure of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol using a molecule builder (e.g., Avogadro, ChemDraw).
  - Perform energy minimization using a suitable force field (e.g., MMFF94).
  - Assign rotatable bonds and save in PDBQT format using AutoDock Tools.
- Grid Box Generation:
  - Define the search space (grid box) on the receptor, encompassing the active site. The box should be large enough to allow the ligand to rotate freely.[8]
- Docking Execution:
  - Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration.
     [8] The command is typically: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
- Analysis of Results:
  - Analyze the output PDBQT file, which contains multiple binding poses ranked by their binding affinity (in kcal/mol).
  - Visualize the top-ranked poses and their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor using visualization software like PyMOL or UCSF Chimera.
     [9]

## **Molecular Dynamics (MD) Simulation**

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[10][11]

Protocol: MD Simulation using GROMACS



- System Preparation:
  - Start with the best-ranked pose from molecular docking.
  - Use the pdb2gmx tool in GROMACS to generate a topology for the protein using a chosen force field (e.g., CHARMM36, AMBER).[12]
  - Generate a topology and parameter file for the ligand using a server like CGenFF or antechamber.
  - Combine the protein and ligand topologies.
- Solvation and Ionization:
  - Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
  - Add ions (e.g., Na+, Cl-) to neutralize the system's charge using the genion tool.[12]
- Energy Minimization:
  - Perform a steep descent energy minimization to remove steric clashes.[13]
- · Equilibration:
  - Perform a two-phase equilibration:
    - NVT (Canonical) ensemble: Equilibrate the system at a constant Number of particles,
       Volume, and Temperature to stabilize the temperature.[14]
    - NPT (Isothermal-isobaric) ensemble: Equilibrate at a constant Number of particles, Pressure, and Temperature to stabilize the pressure and density.[14]
- · Production MD:
  - Run the production simulation for a desired length of time (e.g., 100 ns).
- Trajectory Analysis:

## Foundational & Exploratory





 Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond occupancy to assess the stability and dynamics of the complex.





Click to download full resolution via product page

Workflow for a typical GROMACS MD simulation.



## **Pharmacophore Modeling**

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.[15]

Protocol: Pharmacophore Model Generation using MOE (Molecular Operating Environment)

#### Data Preparation:

 Collect a set of active and inactive compounds for the target of interest. If this data is unavailable, a pharmacophore can be generated from a ligand-receptor complex obtained from docking or MD.[16]

#### Feature Annotation:

 Use the "Pharmacophore Query" tool in MOE to automatically annotate chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.[17]

#### Model Generation:

- If using a set of active compounds (ligand-based), align them and identify common features.
- If using a receptor-ligand complex (structure-based), identify the key interaction points between the ligand and the receptor.[16]

#### Refinement and Validation:

- Refine the pharmacophore by adding features like excluded volumes to represent the receptor's boundaries.
- Validate the model by screening a database of known active and inactive compounds. A
  good model should have a high recall of actives and reject inactives.

# Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of compounds with their biological activities. [18] A 3D-QSAR model, based on a common alignment of molecules, can be highly predictive.



19

Protocol: 3D-QSAR (CoMFA/CoMSIA) Study

- Dataset Preparation:
  - Compile a dataset of structurally similar compounds with a range of measured biological activities (e.g., IC₅o values) against a specific target.
  - Divide the dataset into a training set (for model building) and a test set (for validation).
- Molecular Alignment:
  - Align all molecules in the dataset to a common template. This is a critical step and can be based on a rigid common substructure or a pharmacophore model.
- Descriptor Calculation:
  - Place the aligned molecules in a 3D grid.
  - Calculate steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) at each grid point.
- Model Building and Validation:
  - Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated descriptors with the biological activities.
  - Validate the model's predictive power using the test set and statistical metrics like q<sup>2</sup> and
     r<sup>2</sup>\_pred.[18]

## Conclusion

While **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol** is not yet extensively characterized, the insilico methodologies outlined in this guide provide a robust framework for its investigation. By predicting its physicochemical properties, identifying potential biological targets, and simulating its molecular interactions, researchers can efficiently guide further experimental validation and unlock the therapeutic potential of this and other novel chemical entities. This computational



approach significantly reduces the time and cost associated with traditional drug discovery, paving the way for more rapid development of new medicines.[20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. microbenotes.com [microbenotes.com]
- 2. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Basic docking Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Trends and Applications of Molecular Modeling in GPCR–Ligand Recognition and Structure-Based Drug Design PMC [pmc.ncbi.nlm.nih.gov]
- 12. compchems.com [compchems.com]
- 13. A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 14. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]



- 15. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 16. scribd.com [scribd.com]
- 17. Pharmacophore model generation and search [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-silico modeling of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1313469#in-silico-modeling-of-1-2-3-4-tetrahydro-1-methyl-8-quinolinol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com